Cas no 50349-54-7 (3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic heterocyclic compound featuring a unique fused ring system with nitrogen and oxygen heteroatoms. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The presence of a phenyl group enhances its potential for interactions with aromatic systems in biological targets. The spirocyclic core contributes to conformational rigidity, which can improve binding selectivity and metabolic stability in drug design. This compound is of interest in the development of CNS-targeting agents and enzyme inhibitors due to its balanced lipophilicity and hydrogen-bonding capabilities. Its synthetic versatility allows for further functionalization, enabling diverse applications in lead optimization.
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene structure
50349-54-7 structure
商品名:3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
CAS番号:50349-54-7
MF:C12H15N3O
メガワット:217.267002344131
CID:5744194
PubChem ID:97620445

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 化学的及び物理的性質

名前と識別子

    • 50349-54-7
    • 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
    • 3-Phenyl-1-oxa-2,4,8-triaza-spiro[4.5]dec-2-ene
    • 1-Oxa-2,4,8-triazaspiro[4.5]dec-3-ene, 3-phenyl-
    • インチ: 1S/C12H15N3O/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12/h1-5,13H,6-9H2,(H,14,15)
    • InChIKey: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCNCC2)N=C(C2C=CC=CC=2)N1

計算された属性

  • せいみつぶんしりょう: 217.121512110g/mol
  • どういたいしつりょう: 217.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 337.2±52.0 °C(Predicted)
  • 酸性度係数(pKa): 12.14±0.20(Predicted)

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM214716-1g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
1g
$458 2021-08-04
Chemenu
CM214716-1g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
1g
$519 2024-07-16
Crysdot LLC
CD11114887-10g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
10g
$1637 2024-07-17
Crysdot LLC
CD11114887-1g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
1g
$485 2024-07-17
Crysdot LLC
CD11114887-5g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
5g
$1196 2024-07-17
Chemenu
CM214716-5g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
5g
$1127 2021-08-04
Chemenu
CM214716-10g
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
50349-54-7 97%
10g
$1543 2021-08-04

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 関連文献

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-eneに関する追加情報

Research Briefing on 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7)

In recent years, the compound 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The unique structural features of this compound, including its spirocyclic core and phenyl substituent, contribute to its diverse biological activities and make it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of certain kinases involved in inflammatory pathways. The study demonstrated that the compound exhibits high selectivity and efficacy in vitro, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.

Another key area of research involves the optimization of synthetic routes for 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene. A recent patent application (WO2023056789) disclosed an improved synthetic method that enhances yield and purity while reducing production costs. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound. The patent also explores derivatives of the core structure, aiming to improve pharmacokinetic properties such as solubility and metabolic stability.

In addition to its kinase inhibitory activity, preliminary studies have investigated the compound's potential in central nervous system (CNS) disorders. A 2024 preprint on bioRxiv reported that 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exhibits moderate affinity for serotonin receptors, indicating possible applications in mood disorders or neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess the compound's blood-brain barrier permeability.

The safety profile of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has also been a subject of recent investigation. Toxicological assessments conducted in rodent models revealed a favorable safety margin at therapeutic doses, with no significant off-target effects observed. These results, published in Chemical Research in Toxicology, support the compound's progression to more advanced preclinical studies.

Looking ahead, researchers are particularly interested in exploring structure-activity relationships (SAR) around the 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene scaffold. Computational modeling studies have identified several potential modification sites that could enhance binding affinity or alter target specificity. These insights, combined with the compound's demonstrated biological activities, position it as a versatile platform for developing targeted therapies across multiple disease areas.

In conclusion, the growing body of research on 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7) underscores its significance in contemporary drug discovery efforts. Its unique chemical structure, diverse biological activities, and improving synthetic accessibility make it a compound of considerable interest to both academic and industrial researchers in the chemical biology and pharmaceutical fields.

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